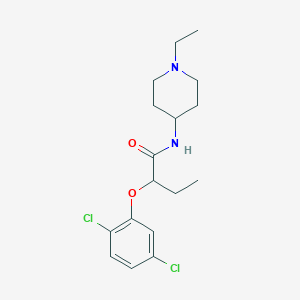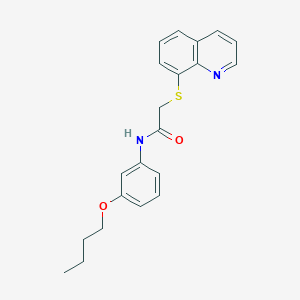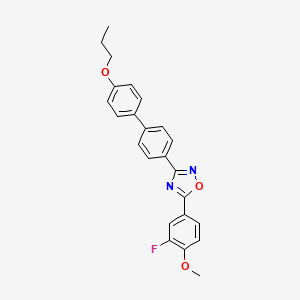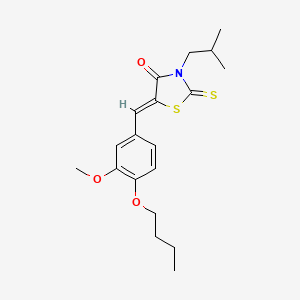
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide, also known as A-836,339, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as cannabinoid receptor agonists, which can interact with the endocannabinoid system in the body.
Mecanismo De Acción
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide acts as a selective agonist for the cannabinoid receptor CB2, which is primarily expressed in immune cells. Activation of this receptor has been shown to have anti-inflammatory and analgesic effects in animal models.
Biochemical and Physiological Effects
Studies have shown that 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide can reduce inflammation and pain by activating CB2 receptors in immune cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide in lab experiments is its selectivity for the CB2 receptor, which allows for more targeted effects. However, its potency and efficacy may vary depending on the specific experimental conditions.
Direcciones Futuras
1. Further studies are needed to determine the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a therapeutic agent for various medical conditions, including chronic pain and neurodegenerative disorders.
2. Investigating the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for inflammatory bowel disease.
3. Studying the effects of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide on the immune system and its potential use in immunotherapy.
4. Exploring the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for cancer, as CB2 receptor activation has been shown to have anti-tumor effects in some studies.
5. Investigating the potential of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide as a treatment for addiction and substance abuse disorders, as CB2 receptor activation has been shown to have modulatory effects on the reward system in the brain.
Métodos De Síntesis
The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide involves a series of chemical reactions that start with the chlorination of 2,5-dichlorophenol to produce 2,5-dichloro-4-chlorophenol. This intermediate is then reacted with 1-ethylpiperidine and butyryl chloride to produce the final product, 2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide.
Aplicaciones Científicas De Investigación
2-(2,5-dichlorophenoxy)-N-(1-ethyl-4-piperidinyl)butanamide has been studied extensively in scientific research for its potential use in the treatment of various medical conditions. One area of research has focused on its potential as an analgesic, with studies showing that it can effectively reduce pain in animal models.
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O2/c1-3-15(23-16-11-12(18)5-6-14(16)19)17(22)20-13-7-9-21(4-2)10-8-13/h5-6,11,13,15H,3-4,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEKRXOMYIEABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)CC)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)
![5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)
![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)


![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)

![[bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)

![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)
![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5151735.png)